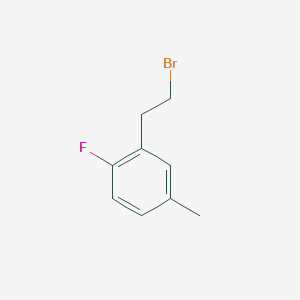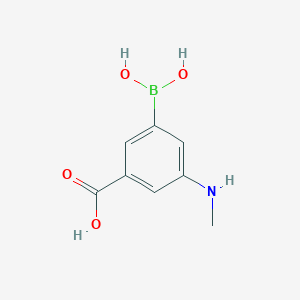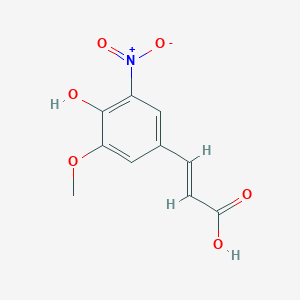
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of cinnamic acid and features a nitro group, a methoxy group, and a hydroxy group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the nitration of ferulic acid, which is a naturally occurring compound. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring .
Another synthetic route involves the demethylation of a precursor compound, such as 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide, using amine-mediated demethylation under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where ferulic acid is treated with nitrating agents in reactors designed to handle the exothermic nature of the reaction. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enal.
Reduction: Formation of 3-(4-Hydroxy-3-methoxy-5-aminophenyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferulic Acid: 4-Hydroxy-3-methoxycinnamic acid, a naturally occurring compound with antioxidant properties.
Cinnamic Acid: A simple aromatic acid with a structure similar to 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid but lacking the nitro group.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of hydroxy, methoxy, and nitro groups on the aromatic ring provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
5438-42-6 |
|---|---|
Formule moléculaire |
C10H9NO6 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-8-5-6(2-3-9(12)13)4-7(10(8)14)11(15)16/h2-5,14H,1H3,(H,12,13)/b3-2+ |
Clé InChI |
PQFQIWNHGCVXIB-NSCUHMNNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)
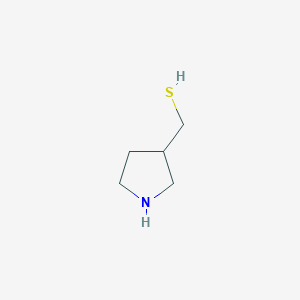

![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
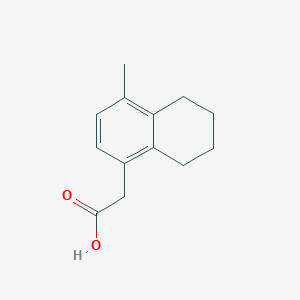
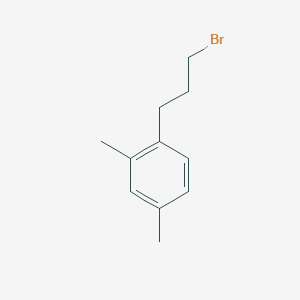
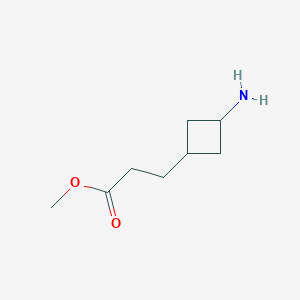
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
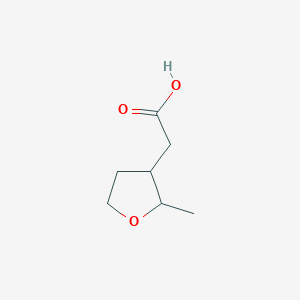
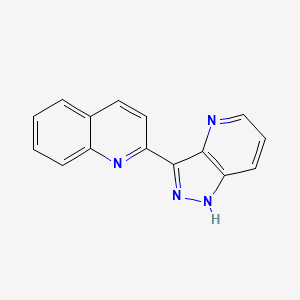
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
